molecular formula C14H17BF2O3 B15320223 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

Cat. No.: B15320223
M. Wt: 282.09 g/mol
InChI Key: DXDAESHSMAWJIG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone is a fluorinated boronic acid derivative. This compound is notable for its unique structure, which includes both fluorine and boron atoms. These elements confer distinct chemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone typically involves a multi-step process. One common method is a two-step substitution reaction. The first step involves the formation of an intermediate compound, which is then further reacted to produce the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehalogenated compounds .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s affinity for carbon, leading to strong and stable interactions with biological molecules. This property is particularly valuable in drug design, where the compound can improve the stability and efficacy of pharmaceuticals .

Properties

Molecular Formula

C14H17BF2O3

Molecular Weight

282.09 g/mol

IUPAC Name

2,2-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C14H17BF2O3/c1-13(2)14(3,4)20-15(19-13)10-7-5-9(6-8-10)11(18)12(16)17/h5-8,12H,1-4H3

InChI Key

DXDAESHSMAWJIG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)C(F)F

Origin of Product

United States

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